2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a 4-chlorophenoxy group linked via an acetamide backbone to a piperazine-sulfonyl-ethyl moiety, with the piperazine ring further substituted by a pyridin-2-yl group. Such structures are common in medicinal chemistry for targeting G-protein-coupled receptors (GPCRs) or enzymes, where substituent positioning modulates activity and selectivity.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O4S/c20-16-4-6-17(7-5-16)28-15-19(25)22-9-14-29(26,27)24-12-10-23(11-13-24)18-3-1-2-8-21-18/h1-8H,9-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUHCKJBEGZVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects.
Biological Activity
2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic compound that has attracted attention in medicinal chemistry and biological research due to its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups that contribute to its biological activity:
- Chlorophenoxy group : Enhances lipophilicity and receptor binding.
- Pyridinyl piperazine moiety : Imparts specificity in receptor interactions.
- Sulfonyl propyl chain : Increases solubility and stability.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The compound is believed to modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Activity
In a study examining the compound's effects on cancer cell lines, it was found to significantly reduce cell viability in both TK-10 (renal cancer) and HT-29 (colorectal cancer) cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased markers of cell death at concentrations as low as 1 µM. These findings suggest a potential role in cancer therapy by targeting specific cellular pathways involved in tumor growth and survival.
Osteoclastogenesis Inhibition
Research highlighted the compound's ability to inhibit osteoclast formation from precursor cells. In vitro studies demonstrated that it altered the expression of key osteoclast-specific genes, effectively blocking the formation of mature osteoclasts. In vivo experiments showed that treatment with the compound prevented ovariectomy-induced bone loss in animal models, indicating its potential application in treating osteoporosis and other bone-related disorders.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-(3-piperazin-1-yl)acetamide | Lacks sulfonyl group | Reduced potency against cancer cells |
| 2-(4-chlorophenoxy)-N-(3-methylpiperazin-1-yl)acetamide | Contains a methyl group instead of pyridinyl | Altered receptor binding affinity |
The unique combination of functional groups in this compound enhances its specificity and potency compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Modifications
The following compounds share core acetamide-piperazine frameworks but differ in substituents, influencing their physicochemical and pharmacological profiles:
Table 1: Structural Comparison of Analogs
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- Target Compound: The pyridin-2-yl-piperazine group is analogous to adenosine A2A receptor ligands (e.g., ), where aromatic and sulfonyl groups enhance subtype selectivity . The 4-chlorophenoxy group may improve membrane penetration due to moderate lipophilicity.
- Fluorophenyl Analog () : Fluorine substitution increases metabolic stability and bioavailability compared to chlorine, making it suitable for oral dosing .
Solubility and Stability
- Sulfonyl vs. Sulfanyl Linkages : Sulfonyl groups (target compound, ) improve aqueous solubility and thermal stability compared to sulfanyl linkages (), which are more prone to oxidation .
- Chlorine vs. Methyl Substituents : Chlorine increases electronegativity and binding affinity to hydrophobic pockets, while methyl groups () reduce oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
